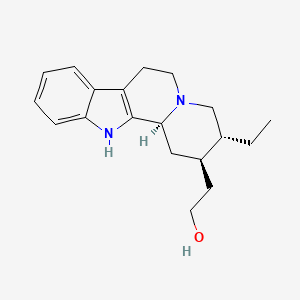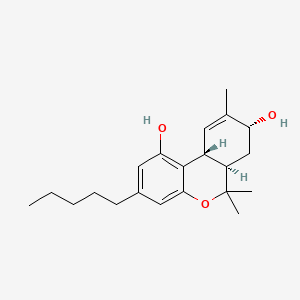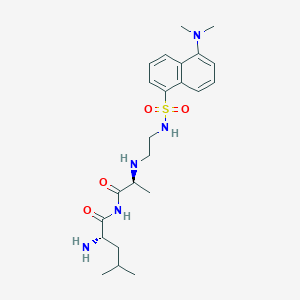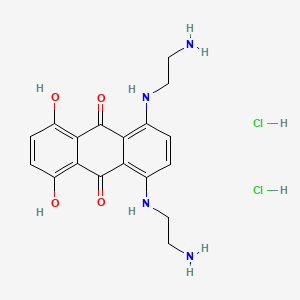
Bibenzonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bibenzonium is a quaternary ammonium compound with the chemical formula C19H26NO. This compound is primarily known for its use as a cough suppressant and is often found in various pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bibenzonium typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method includes the reaction of N,N-dimethylbenzylamine with benzyl chloride under reflux conditions to yield this compound chloride. The reaction is as follows:
C6H5CH2N(CH3)2+C6H5CH2Cl→C6H5CH2N(CH3)2CH2C6H5Cl
Industrial Production Methods: Industrial production of this compound often involves large-scale quaternization reactions in continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solvents like ethanol or isopropanol is common to facilitate the reaction and improve the solubility of the reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: this compound readily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. Common reagents include sodium hydroxide and potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium carbonate in organic solvents.
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Reduced amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Bibenzonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.
Biology: Studied for its effects on cellular membranes due to its surfactant properties.
Medicine: Utilized as a cough suppressant in pharmaceutical formulations.
Industry: Employed in the production of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
Bibenzonium exerts its effects primarily through its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacterial cells, making this compound a potent antimicrobial agent .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.
Uniqueness: Bibenzonium is unique due to its dual benzyl groups, which enhance its lipophilicity and membrane-disrupting capabilities. This structural feature distinguishes it from other quaternary ammonium compounds, providing it with superior antimicrobial efficacy .
Properties
CAS No. |
59866-76-1 |
|---|---|
Molecular Formula |
C19H26NO+ |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(1,2-diphenylethoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C19H26NO/c1-20(2,3)14-15-21-19(18-12-8-5-9-13-18)16-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3/q+1 |
InChI Key |
LBRNZQRZDLLIHL-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2 |
| 59866-76-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)












